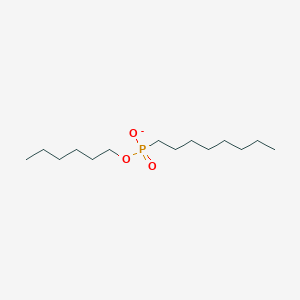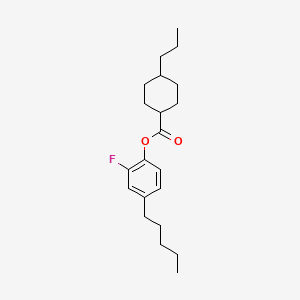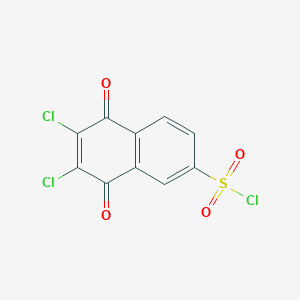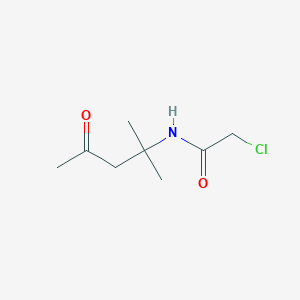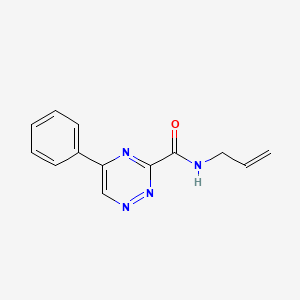
Dicyclohexyl(2-methylpropyl)alumane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexyl(2-methylpropyl)alumane: is an organoaluminum compound characterized by the presence of two cyclohexyl groups and a 2-methylpropyl group attached to an aluminum atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Dicyclohexyl(2-methylpropyl)alumane can be synthesized through the reaction of cyclohexylaluminum dichloride with 2-methylpropylmagnesium bromide. The reaction typically takes place in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive aluminum compound. The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions: Dicyclohexyl(2-methylpropyl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in organic synthesis, reducing various functional groups.
Substitution: The compound can participate in substitution reactions where the cyclohexyl or 2-methylpropyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: The compound itself can be used as a reducing agent in the presence of substrates like ketones and aldehydes.
Substitution: Reagents such as halogens and other organometallic compounds are used in substitution reactions.
Major Products Formed:
Oxidation: Aluminum oxides and substituted cyclohexyl or 2-methylpropyl derivatives.
Reduction: Reduced organic compounds such as alcohols and amines.
Substitution: Various substituted organoaluminum compounds.
科学的研究の応用
Chemistry: Dicyclohexyl(2-methylpropyl)alumane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the reduction of functional groups. It is also employed in the preparation of other organoaluminum compounds.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are studied for their potential use in drug synthesis and as intermediates in the production of pharmaceuticals.
Industry: In the industrial sector, this compound is used in polymerization reactions, particularly in the production of polyolefins. It serves as a catalyst or co-catalyst in these processes, enhancing the efficiency and control of polymerization.
作用機序
The mechanism of action of dicyclohexyl(2-methylpropyl)alumane involves the coordination of the aluminum atom with various substrates. The aluminum center acts as a Lewis acid, accepting electron pairs from nucleophiles, which facilitates various chemical transformations. The cyclohexyl and 2-methylpropyl groups influence the reactivity and selectivity of the compound by providing steric and electronic effects.
類似化合物との比較
Triethylaluminum: Another organoaluminum compound with three ethyl groups attached to aluminum.
Diisobutylaluminum hydride: Contains two isobutyl groups and a hydride attached to aluminum.
Methylaluminoxane: A polymeric aluminum compound used as a co-catalyst in polymerization reactions.
Uniqueness: Dicyclohexyl(2-methylpropyl)alumane is unique due to the presence of bulky cyclohexyl groups and a branched 2-methylpropyl group. These groups provide significant steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions. Additionally, the combination of cyclohexyl and 2-methylpropyl groups offers a distinct electronic environment around the aluminum center, differentiating it from other organoaluminum compounds.
特性
CAS番号 |
93100-85-7 |
|---|---|
分子式 |
C16H31Al |
分子量 |
250.40 g/mol |
IUPAC名 |
dicyclohexyl(2-methylpropyl)alumane |
InChI |
InChI=1S/2C6H11.C4H9.Al/c2*1-2-4-6-5-3-1;1-4(2)3;/h2*1H,2-6H2;4H,1H2,2-3H3; |
InChIキー |
YLPLNKTUAINEKP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C[Al](C1CCCCC1)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14351654.png)


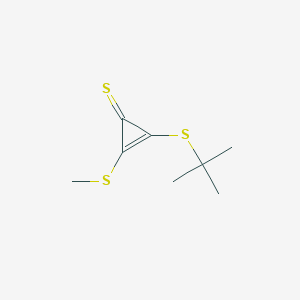
![2,2'-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14351671.png)

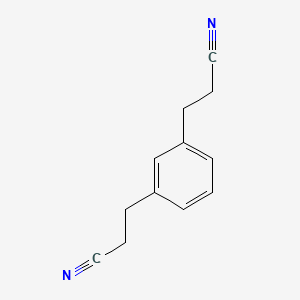
![Ethyl [2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate](/img/structure/B14351684.png)
